Oleandrin

描述

This compound has been used in trials studying the treatment of Lung Cancer and Chemotherapeutic Agent Toxicity.

This compound has been reported in Daphnis nerii, Nerium oleander, and other organisms with data available.

This compound is a lipid soluble cardiac glycoside with potential antineoplastic activity. Upon administration, this compound specifically binds to and inhibits the alpha3 subunit of the Na/K-ATPase pump in human cancer cells. This may inhibit the phosphorylation of Akt, upregulate MAPK, inhibit NF-kb activation and inhibit FGF-2 export and may downregulate mTOR thereby inhibiting p70S6K and S6 protein expression. All of this may lead to an induction of apoptosis. As cancer cells with relatively higher expression of the alpha3 subunit and with limited expression of the alpha1 subunit are more sensitive to this compound, one may predict the tumor response to treatment with lipid-soluble cardiac glycosides such as this compound based on the tumors Na/K-ATPase pump protein subunit expression. Overexpression of the alpha3 subunit in tumor cells correlates with tumor proliferation.

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

This compound is a plant toxin found in Oleander (Nerium oleander). It causes both gastrointestinal and cardiac effects. (L1253)

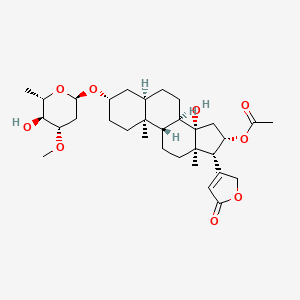

structure

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O9/c1-17-29(35)24(37-5)14-27(39-17)41-21-8-10-30(3)20(13-21)6-7-23-22(30)9-11-31(4)28(19-12-26(34)38-16-19)25(40-18(2)33)15-32(23,31)36/h12,17,20-25,27-29,35-36H,6-11,13-16H2,1-5H3/t17-,20+,21-,22-,23+,24-,25-,27-,28-,29-,30-,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPDBLFIVFSOCC-XYXFTTADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Colorless odorless solid; [IARC] | |

| Record name | Oleandrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Practically insoluble in water, Soluble in alcohol, chloroform | |

| Record name | Oleandrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ethanol, Crystals from dilute methanol | |

CAS No. |

465-16-7, 1315607-79-4 | |

| Record name | Oleandrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleandrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBI 05204 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1315607794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleandrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 16β-acetoxy-3β-(2,6-dideoxy-3-O-methyl-L-arabino-hexopyranosyloxy)-14-hydroxycard-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEANDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II95UDU7I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oleandrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

250 °C | |

| Record name | Oleandrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Oleandrin cardiac glycoside mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Oleandrin

Executive Summary

This compound, a potent cardiac glycoside extracted from the Nerium oleander plant, exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase enzyme. This initial interaction triggers a cascade of downstream events, profoundly impacting cellular ion homeostasis and activating multiple signaling pathways. The primary consequence of Na+/K+-ATPase inhibition is an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger. This disruption of ion gradients is central to both its cardiotonic and cytotoxic effects. In cancer cells, these perturbations, along with other interactions, lead to the induction of apoptosis and autophagy through the modulation of key signaling networks, including the MAPK, PI3K/Akt, and STAT3 pathways. The differential expression of Na+/K+-ATPase α-subunits in cancerous versus normal tissues appears to underlie the selective anti-proliferative activity of this compound, making it a subject of significant interest in drug development. This guide details the core molecular mechanism, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the involved pathways.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The principal molecular target of this compound is the Na+/K+-ATPase, an essential transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) across the plasma membrane of most animal cells.[1][2]

Interaction with Na+/K+-ATPase

This compound, like other cardiac glycosides, binds to the α-subunit of the Na+/K+-ATPase.[3] This binding stabilizes the enzyme in its phosphorylated E2-P transition state, preventing the dephosphorylation and conformational change required to release K+ ions into the cell and re-initiate the pumping cycle.[2] This effectively inhibits the pump's activity, leading to the disruption of ion transport.[1][4]

Role of α-Subunit Isoforms

The Na+/K+-ATPase α-subunit exists in multiple isoforms (α1, α2, α3, α4), and their expression is tissue-specific.[3] The sensitivity of a cell to this compound is highly dependent on the specific α-isoforms it expresses.[5] Many human cancer cells exhibit a higher expression of the α3 isoform relative to the α1 isoform.[6] The α3 isoform has a significantly higher binding affinity for cardiac glycosides compared to the α1 isoform.[5] This differential expression may explain the selective cytotoxicity of this compound towards cancer cells compared to normal cells or rodent cells, which often lack discernible α3 expression.[3][6] The ratio of α3 to α1 expression correlates with this compound uptake and the subsequent inhibition of cell growth.[6]

Primary Downstream Effect: Disruption of Cellular Ion Homeostasis

The inhibition of the Na+/K+-ATPase pump by this compound initiates a predictable and critical disruption of intracellular ion concentrations.

-

Increased Intracellular Sodium [Na+]i : With the primary active transport mechanism for Na+ extrusion disabled, intracellular sodium accumulates.[2][7]

-

Increased Intracellular Calcium [Ca2+]i : The rise in [Na+]i reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to export calcium from the cell. This leads to a net increase in the intracellular calcium concentration.[2][8][[“]] This elevation of [Ca2+]i is a key event that links Na+/K+-ATPase inhibition to the diverse downstream cellular responses.[[“]][10] In cardiomyocytes, this leads to an increased force of contraction but can also lead to calcium overload and arrhythmias.[8][[“]]

Downstream Signaling Pathways in Cancer

In cancer cells, the this compound-induced disruption of ion homeostasis and other off-target effects trigger several signaling pathways that collectively contribute to its anti-tumor activity.[11]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines.[12] This process is often dependent on the activation of caspases, a family of proteases that execute the apoptotic program.[13] this compound treatment has been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax, leading to the activation of caspase-9 (initiator) and caspase-3 (executioner).[13]

Modulation of Autophagy

Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death. This compound has been shown to induce autophagy in several cancer models, including gastric and pancreatic cancer.[14][15] In some contexts, this autophagic response is a precursor to apoptosis; inhibiting autophagy can counteract the apoptotic effects of this compound.[14][16] The mechanism can involve the inhibition of the PI3K/Akt/mTOR pathway and the upregulation of pERK.[15][17]

Activation of MAPK Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of cell proliferation, differentiation, and death. This compound treatment leads to the activation of stress-related MAPK pathways, particularly p38 MAPK and ERK.[13][15] Activation of the p38 MAPK pathway, in particular, has been shown to be critical for this compound-induced apoptosis in osteosarcoma cells.[13]

Inhibition of Pro-Survival Pathways

This compound also suppresses several key pro-survival signaling pathways that are often hyperactive in cancer.

-

PI3K/Akt Pathway : this compound can inhibit the formation of phosphorylated Akt (pAkt), a central node in a pathway that promotes cell survival and proliferation.[15][18]

-

NF-κB Pathway : It has been shown to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a transcription factor that controls the expression of many genes involved in inflammation, immunity, and cell survival.[18][19]

-

STAT3 Pathway : this compound can suppress the activation of STAT3 (Signal Transducer and Activator of Transcription 3), which is implicated in tumor progression and invasion.[17][20]

Quantitative Data Summary

The inhibitory potency of this compound and its metabolite, oleandrigenin, against Na+/K+-ATPase has been quantified, along with its anti-proliferative effects in various cell lines.

Table 1: Inhibition of Na+/K+-ATPase Activity

| Compound | IC50 (µM) | Source |

| This compound | 0.62 | [4] |

| Oleandrigenin | 1.23 | [4] |

| Ouabain (Control) | 0.22 | [4] |

| Digoxin (Control) | 2.69 | [4] |

IC50 represents the concentration required to inhibit 50% of the enzyme's activity.

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Key Factor | Source |

| Panc-1 | Pancreatic | 4.7 | High α3/α1 ratio | [5] |

| Panc-1 (α1 transfected) | Pancreatic | >50 | Low α3/α1 ratio | [5] |

| CaCO-2 (undifferentiated) | Colon | 8.25 | Perinuclear α3 | [21] |

| CaCO-2 (differentiated) | Colon | >25 | Membranous α3 | [21] |

IC50 represents the concentration required to inhibit 50% of cell proliferation.

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the mechanism of action of this compound.

Na+/K+-ATPase Inhibition Assay

This assay directly measures the effect of this compound on the catalytic activity of the enzyme.

-

Objective : To determine the IC50 value of this compound for Na+/K+-ATPase.

-

Methodology :

-

Enzyme Source : Purified Na+/K+-ATPase from a source such as porcine cerebral cortex or human red blood cell ghosts is commonly used.

-

Reaction Mixture : The enzyme is incubated in a reaction buffer containing MgCl2, KCl, NaCl, and ATP at a physiological pH (e.g., 7.4).

-

Inhibitor Addition : Various concentrations of this compound (or control compounds like ouabain) are added to the reaction mixture.

-

ATP Hydrolysis Measurement : The reaction is initiated by adding ATP. The enzyme's activity is determined by measuring the rate of ATP hydrolysis, typically by quantifying the amount of inorganic phosphate (Pi) released. This can be done using a colorimetric method, such as the Fiske-Subbarow method.

-

Data Analysis : The rate of Pi release is measured for each this compound concentration. The percentage of inhibition relative to a no-drug control is calculated, and the IC50 value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.[4]

-

Cell Proliferation and Viability Assays

These assays assess the cytotoxic and cytostatic effects of this compound on cancer cells.

-

Objective : To measure the effect of this compound on cancer cell growth.

-

Methodology (CCK-8 Assay) :

-

Cell Seeding : Cancer cells (e.g., HGC-27 gastric cancer cells) are seeded into 96-well plates and allowed to adhere overnight.[14][16]

-

Treatment : Cells are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition : After treatment, Cell Counting Kit-8 (CCK-8) solution, which contains a WST-8 tetrazolium salt, is added to each well.

-

Incubation : The plates are incubated for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the WST-8 salt to a soluble formazan dye, resulting in a color change.

-

Measurement : The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis : Cell viability is expressed as a percentage relative to untreated control cells. IC50 values can be calculated from the dose-response curve.[14][16]

-

Apoptosis and Autophagy Detection

These methods are used to confirm the mode of cell death induced by this compound.

-

Objective : To identify and quantify apoptosis and autophagy in this compound-treated cells.

-

Methodology :

-

Apoptosis (Flow Cytometry) : Cells are treated with this compound, harvested, and then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters late apoptotic or necrotic cells with compromised membranes). The stained cells are then analyzed by flow cytometry to quantify the populations of viable, early apoptotic, late apoptotic, and necrotic cells.[14][16]

-

Autophagy (Western Blotting) : A key marker of autophagy is the conversion of LC3-I to LC3-II. Cells are treated with this compound, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for LC3. An increase in the LC3-II/LC3-I ratio indicates the formation of autophagosomes.[14]

-

Autophagy (Electron Microscopy) : For morphological confirmation, this compound-treated cells are fixed, sectioned, and examined using a transmission electron microscope (TEM). The presence of double-membraned vesicles (autophagosomes) containing cytoplasmic contents is a definitive sign of autophagy.[14][15]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular Location and Expression of Na+, K+-ATPase α Subunits Affect the Anti-Proliferative Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Na,K-ATPase by this compound and oleandrigenin, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound-mediated inhibition of human tumor cell proliferation: importance of Na,K-ATPase alpha subunits as drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound produces changes in intracellular calcium levels in isolated cardiomyocytes: a real-time fluorescence imaging study comparing adult to neonatal cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

- 10. Cytotoxicity of this compound Is Mediated by Calcium Influx and by Increased Manganese Uptake in Saccharomyces cerevisiae Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound synergizes with cisplatin in human osteosarcoma cells by enhancing cell apoptosis through activation of the p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Promotes Apoptosis in an Autophagy-Dependent Manner in Gastric Cancer [imrpress.com]

- 15. Autophagic cell death of human pancreatic tumor cells mediated by this compound, a lipid-soluble cardiac glycoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Promotes Apoptosis in an Autophagy-Dependent Manner in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. This compound: A bioactive phytochemical and potential cancer killer via multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. phcogrev.com [phcogrev.com]

- 20. This compound and Its Derivative Odoroside A, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cellular location and expression of Na+, K+ -ATPase α subunits affect the anti-proliferative activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Nerium oleander extraction protocol for Oleandrin

An In-depth Technical Guide to the Extraction of Oleandrin from Nerium oleander

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established protocols for the extraction of this compound, a potent cardiac glycoside, from the plant Nerium oleander. The document details various extraction methodologies, presents quantitative data for comparison, and illustrates key experimental workflows and the compound's mechanism of action through signaling pathway diagrams.

Introduction

Nerium oleander, a common ornamental shrub of the Apocynaceae family, is a rich source of bioactive compounds, most notably cardiac glycosides.[1] Among these, this compound (C₃₂H₄₈O₉) is a principal and highly active component.[1][2] It is a lipid-soluble cardiac glycoside recognized for its significant pharmacological properties, including potential anticancer, anti-inflammatory, and antiviral activities.[1][2][3] However, this compound also possesses a narrow therapeutic window and is associated with significant cardiotoxicity, primarily through the inhibition of the Na+/K+-ATPase enzyme.[3][4][[“]][[“]]

Given its therapeutic potential and toxicological relevance, robust and efficient extraction and purification protocols are essential for research and drug development. This guide synthesizes information from scientific literature and patents to provide detailed methodologies for isolating this compound.

Extraction Protocols

The isolation of this compound from N. oleander plant material (typically leaves, which are a primary repository of the compound) can be achieved through several methods. The choice of method depends on factors such as desired yield, purity, available equipment, and environmental considerations.

Solvent-Based Extraction

Solvent extraction is the most common approach, utilizing organic solvents to solubilize this compound from the plant matrix.

2.1.1 Maceration Protocol

Maceration involves soaking the plant material in a solvent for an extended period to allow for the diffusion of phytochemicals.

-

Plant Material Preparation :

-

Extraction Procedure :

-

Weigh the powdered plant material.

-

Place the powder in a suitable vessel (e.g., a large beaker or flask).

-

Add a solvent such as methanol, ethanol, or a methanol:water mixture (e.g., 50:50 v/v).[7][8] The solvent-to-solid ratio can vary, but a common starting point is 10:1 (mL of solvent to g of plant material).

-

Stir the mixture at room temperature. The extraction can be carried out with solvent renewal every 24 hours to improve efficiency.[8]

-

After the extraction period (typically 24-72 hours), separate the liquid extract from the solid plant residue by filtration (e.g., using Whatman No. 1 filter paper).[9]

-

The extraction process can be repeated multiple times (e.g., three times) with fresh solvent to maximize the yield.[10]

-

Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.[7][9]

-

2.1.2 Ultrasound-Assisted Extraction (UAE) Protocol

UAE uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process.

-

Plant Material Preparation : Prepare dried, powdered leaves as described in section 2.1.1.

-

Extraction Procedure :

-

Place a known quantity of powdered leaves into an extraction vessel.

-

Add a solvent, such as methanol.[11]

-

Place the vessel in an ultrasonic bath.

-

Sonicate the mixture for a specified duration (e.g., 120 minutes).[11]

-

After sonication, filter the mixture to separate the extract from the solid residue.

-

Concentrate the filtrate using a rotary evaporator to yield the crude extract.

-

Hot Water Extraction

This method uses hot water as a safe, environmentally friendly, and inexpensive solvent. It is the basis for some traditional preparations and patented extracts like Anvirzel™.[12]

-

Plant Material Preparation : Prepare dried, powdered leaves as described in section 2.1.1.

-

Extraction Procedure :

-

Mix the powdered plant material with deionized water in a heat-resistant vessel.

-

Heat the mixture to boiling and maintain it at this temperature for a specified period (e.g., several hours), as described in patents like US 5,135,745.[13]

-

Allow the mixture to cool.

-

Separate the aqueous extract from the solid residue by filtration or centrifugation.

-

The resulting aqueous extract can be used directly, lyophilized to a powder, or subjected to further purification.

-

Enzyme-Assisted Extraction

This method utilizes enzymes to hydrolyze native glycosides in the plant material, potentially increasing the yield of free this compound.

-

Plant Material Preparation : Use fresh, undried leaves of N. oleander, which are ground with a grinder.[10]

-

Extraction Procedure (Based on US Patent 3,833,472) :

-

Mix the ground fresh leaves with a buffered solution (e.g., a phosphoric acid/citric acid buffer at pH 5.0).[10]

-

Homogenize the mixture.

-

Incubate the mixture at a controlled temperature (e.g., 30-40°C) for a period ranging from 10 minutes to 10 hours. This allows endogenous enzymes in the leaves to hydrolyze precursor glycosides.[10]

-

Terminate the incubation and filter the mixture.

-

Extract the solid residue with an organic solvent like ethanol multiple times.[10]

-

Combine the solvent extracts and concentrate them under reduced pressure.

-

Post-Extraction Purification

Crude extracts contain a complex mixture of compounds. Further purification is necessary to isolate this compound.

-

Liquid-Liquid Partitioning : The crude extract can be redissolved in a water-methanol mixture and partitioned against a non-polar solvent like hexane or petroleum ether to remove lipids and chlorophylls.[8] Subsequently, the aqueous layer can be extracted with a solvent of intermediate polarity, such as chloroform or ethyl acetate, in which this compound is soluble.[10]

-

Chromatography : Column chromatography is a standard method for purification. The concentrated extract is loaded onto a silica gel or Florisil column and eluted with a solvent gradient (e.g., mixtures of chloroform and methanol) to separate fractions based on polarity.[12][14] Fractions are collected and analyzed by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.[8][15]

Quantitative Data Presentation

The yield of this compound is highly dependent on the plant part, geographical source, collection time, and the extraction method employed.

Table 1: Comparison of Extraction Yields from N. oleander

| Plant Part | Extraction Solvent | Extraction Method | Crude Extract Yield (%) | Reference |

|---|---|---|---|---|

| Flower | Water | Maceration | 8.4% | [7] |

| Flower | Methanol | Maceration | 6.9% | [7] |

| Leaf | Water | Maceration | 10.2% | [7] |

| Leaf | Methanol | Maceration | 9.0% | [7] |

| Leaf | Aqueous (Infusion) | Infusion | 43.1% | [16] |

| Leaf | Aqueous (Decoction) | Decoction | 22.6% | [16] |

| Leaf | Hexane | Sequential | 2.1% | [16] |

| Leaf | Methanol | - | 13.9 - 18.2% | [9] |

| Flower | Methanol | - | 21.3 - 34.6% |[9] |

Note: Yields represent the total crude extract and not pure this compound unless specified. The concentration of this compound within the crude extract can vary significantly.

Table 2: this compound Concentration in Different Plant Parts

| Plant Part | This compound Concentration (mg/g dry weight) | Reference |

|---|---|---|

| Roots | 0.34 - 0.64 | |

| Leaves | 0.18 - 0.31 |

| Stems | 0.12 - 0.23 | |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and purification of this compound.

Caption: Generalized workflow for this compound extraction and purification.

Signaling Pathways

This compound exerts its biological effects by modulating critical cellular signaling pathways.

5.2.1 Inhibition of Na+/K+-ATPase Pump

The primary mechanism of action for this compound's cardiotonic and cardiotoxic effects is the inhibition of the Na+/K+-ATPase pump in cell membranes.[4][[“]]

Caption: Mechanism of this compound via inhibition of the Na+/K+-ATPase pump.

5.2.2 Modulation of Cancer-Related Signaling Pathways

This compound has demonstrated anticancer potential by targeting multiple deregulated signaling cascades in cancer cells.[1][[“]]

Caption: this compound's inhibitory action on key cancer signaling pathways.

References

- 1. This compound: A bioactive phytochemical and potential cancer killer via multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology [frontiersin.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. consensus.app [consensus.app]

- 6. consensus.app [consensus.app]

- 7. Qualitative and quantitative phytochemical screening of Nerium oleander L. extracts associated with toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Antioxidant Activity and Total Phenolic Content of Nerium oleander L. Grown in North of Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US3833472A - Process for isolating this compound from nerium odorum - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. WO2021242590A1 - Extract containing this compound and method of production thereof - Google Patents [patents.google.com]

- 13. CA3094126A1 - Plant-based nerium oleander extracts and methods - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. An HPTLC Method for the Determination of this compound in Nerium Plant Extracts and Its Application to Forensic Toxicology [acikerisim.istanbul.edu.tr]

- 16. The effects of extraction techniques and quantitative determination of oxalates in Nerium oleander and feeds [scielo.org.za]

Oleandrin chemical structure and functional groups

An In-depth Technical Guide to the Chemical Structure and Functional Groups of Oleandrin

Introduction

This compound is a potent cardiac glycoside, a class of naturally occurring steroid-based compounds, isolated primarily from the oleander plant (Nerium oleander L.).[1][2] It is the principal toxin responsible for the plant's well-documented cardiotoxicity.[2] Structurally, it belongs to the cardenolide subgroup of cardiac glycosides.[1] While historically recognized for its toxicity, this compound has garnered significant interest from the scientific and drug development communities for its potential therapeutic applications, including extensive research into its anticancer properties.[1][3] This document provides a detailed technical overview of this compound's chemical structure, its key functional groups, physicochemical properties, and its mechanisms of action at a molecular level.

Chemical Structure and Functional Groups

This compound (IUPAC Name: [(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate) is a complex organic molecule with the chemical formula C₃₂H₄₈O₉.[1][2] Its structure is composed of two main parts: a steroidal aglycone (oleandrigenin) and a sugar moiety.[1]

The core structure can be broken down into several key functional components:

-

Steroid Nucleus: The foundation of the molecule is a cyclopentanoperhydrophenanthrene ring system, characteristic of all steroids. This tetracyclic structure is the aglycone portion of the glycoside.

-

Unsaturated Lactone Ring: Attached at the C-17 position of the steroid nucleus is a five-membered unsaturated butyrolactone ring. This feature is the defining characteristic of cardenolides and is essential for its biological activity.[2]

-

Sugar Moiety (Glycoside): A highly specific dideoxy sugar, L-oleandrose (2,6-dideoxy-3-O-methyl-L-arabino-hexopyranose), is attached to the steroid nucleus at the C-3 position via a glycosidic bond (an ether linkage).[1][2]

-

Acetyloxy Group: An ester functional group, specifically an acetate (acetyloxy) group, is located at the C-16 position of the steroid frame.[2]

-

Hydroxyl and Methyl Groups: A tertiary hydroxyl (-OH) group is present at C-14, which is crucial for its cardiac activity. Additionally, two methyl groups are located at the C-10 and C-13 positions of the steroid nucleus.

Physicochemical and Biological Data

The key quantitative properties of this compound are summarized in the table below. This data is critical for understanding its behavior in biological systems and for developing analytical methodologies.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₄₈O₉ | [1][2] |

| Molar Mass | 576.72 g/mol | [2] |

| Appearance | Colorless, odorless, acicular crystals; White crystalline powder | [2] |

| Melting Point | 250 °C (482 °F; 523 K) | [2] |

| Density | 1.261 g/mL | [2] |

| Solubility | Insoluble in water; Soluble in methanol, ethanol, and chloroform. | |

| CAS Number | 465-16-7 | [1] |

| Biological Activity | ||

| Na,K-ATPase Inhibition | IC₅₀ = 0.62 µM |

Experimental Protocols

The isolation and analysis of this compound from plant material require multi-step procedures. Below are representative methodologies synthesized from published literature.

Isolation and Purification of this compound from Nerium oleander

This protocol describes a general workflow for extracting and purifying this compound from dried oleander leaves.

-

Extraction:

-

Dried and powdered leaves of Nerium oleander are subjected to solvent extraction. Common solvents include methanol, ethanol, or aqueous mixtures of these alcohols.

-

The plant material is macerated or refluxed with the solvent to extract the glycosides.

-

The resulting mixture is filtered to remove solid plant debris, yielding a crude extract.

-

-

Preliminary Purification:

-

The crude extract is concentrated under reduced pressure to remove the bulk of the extraction solvent.

-

The concentrated aqueous extract is then treated with a solution of lead acetate. This step precipitates tannins and other impurities, which are subsequently removed by filtration or centrifugation.

-

The excess lead in the filtrate is removed by adding sodium sulfate, which precipitates lead sulfate. The solution is filtered again.

-

-

Solvent Partitioning & Solid-Phase Extraction (SPE):

-

The purified aqueous solution is partitioned with a water-immiscible organic solvent in which this compound is soluble, such as chloroform or methylene chloride. The this compound moves into the organic phase.

-

The organic extract is collected, dried, and concentrated.

-

For further purification, the residue is dissolved in a suitable solvent and passed through a solid-phase extraction (SPE) cartridge, such as one packed with Florisil. Impurities are retained on the column while the fraction containing this compound is eluted, collected, and concentrated.

-

-

Crystallization:

-

The purified residue is recrystallized from a solvent system like methanol or methanol-ether mixtures to obtain pure, crystalline this compound.

-

Characterization and Quantification

The identity and purity of the isolated this compound are confirmed using modern analytical techniques.

-

High-Performance Liquid Chromatography (HPLC):

-

System: A standard HPLC system equipped with a UV or fluorescence detector.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed to separate this compound from other related glycosides.

-

Detection: this compound can be detected by its UV absorbance or, for higher sensitivity, derivatized and detected by fluorescence.

-

Quantification: The concentration is determined by comparing the peak area to that of a certified this compound reference standard.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS):

-

Purpose: This technique is used for definitive identification and highly sensitive quantification, especially in complex biological matrices like plasma or tissue extracts.

-

Ionization: Electrospray ionization (ESI) is typically used to generate molecular ions.

-

Analysis: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. For this compound, a common precursor-to-product ion transition monitored is m/z 577 → 373, which provides high specificity.

-

Application: This method is the standard for pharmacokinetic studies and forensic analysis.

-

Molecular Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways. Its primary mechanism is the inhibition of the Na⁺/K⁺-ATPase pump, but it also significantly impacts inflammatory and cell survival pathways like NF-κB.

Inhibition of Na⁺/K⁺-ATPase

The most well-characterized action of this compound is its binding to and inhibition of the Na⁺/K⁺-ATPase, an essential enzyme present on the plasma membrane of most animal cells.

-

Binding and Inhibition: this compound binds to the α-subunit of the Na⁺/K⁺-ATPase pump. This binding event locks the enzyme in a conformation that prevents it from hydrolyzing ATP and transporting ions.

-

Increased Intracellular Sodium: Inhibition of the pump leads to a cessation of Na⁺ export, causing the intracellular Na⁺ concentration to rise.

-

Reversal of NCX Activity: The elevated intracellular Na⁺ alters the electrochemical gradient across the membrane, which in turn affects the function of the Na⁺/Ca²⁺ exchanger (NCX). The NCX begins to operate in reverse mode, transporting Na⁺ out of the cell and Ca²⁺ into the cell.

-

Increased Intracellular Calcium: The resulting influx of Ca²⁺ leads to a significant increase in the cytosolic Ca²⁺ concentration. In cardiac muscle cells, this increased Ca²⁺ enhances the force of contraction (positive inotropic effect), which is the basis for the therapeutic use of cardiac glycosides in heart failure. In other cells, this calcium overload can trigger various downstream signaling events, including apoptosis.

Inhibition of the NF-κB Signaling Pathway

This compound is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, immunity, and cell survival. It primarily acts on the canonical pathway induced by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).

The workflow below illustrates the key steps in TNF-α-induced NF-κB activation and the specific points of inhibition by this compound.

As shown in Figure 2, TNF-α binding to its receptor (TNF-R1) initiates the recruitment of adaptor proteins like TRADD and TRAF2. This leads to the activation of NF-κB-inducing kinase (NIK), which in turn activates the IκB kinase (IKK) complex. The IKK complex then phosphorylates IκBα, the inhibitory protein bound to the NF-κB (p50/p65) dimer. This phosphorylation marks IκBα for ubiquitination and degradation, releasing the p50/p65 dimer to translocate to the nucleus and activate the transcription of target genes. Research has shown that this compound interrupts this cascade by inhibiting the activation of TRAF2 and NIK, thereby preventing the downstream phosphorylation and degradation of IκBα. This action blocks NF-κB activation and may contribute to the anti-inflammatory and pro-apoptotic effects observed in cancer cells.

References

Oleandrin as a Na+/K+-ATPase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleandrin, a potent cardiac glycoside isolated from the Nerium oleander plant, has garnered significant attention for its therapeutic potential, particularly in oncology. Its primary mechanism of action involves the specific inhibition of the Na+/K+-ATPase, a critical transmembrane pump responsible for maintaining cellular ion homeostasis. This disruption triggers a cascade of downstream signaling events, ultimately leading to apoptosis and inhibition of cell proliferation in various cancer cell lines. This technical guide provides an in-depth overview of this compound's interaction with the Na+/K+-ATPase, its impact on cellular signaling pathways, and detailed experimental protocols for its investigation.

Introduction

The Na+/K+-ATPase, or sodium-potassium pump, is a vital enzyme found in the plasma membrane of all animal cells. It actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, a process essential for maintaining the electrochemical gradients necessary for nerve impulses, muscle contraction, and nutrient transport. Structurally, the enzyme is a heterodimer consisting of a catalytic α-subunit and a glycosylated β-subunit.[1][2] The α-subunit contains the binding sites for ATP, ions, and cardiac glycosides like this compound.[1][2]

This compound, a lipid-soluble cardiac glycoside, exerts its biological effects by binding to the α-subunit of the Na+/K+-ATPase, thereby inhibiting its enzymatic activity.[1][3][4] This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions.[4][5][6] The subsequent rise in intracellular calcium is a key event that initiates a complex network of downstream signaling pathways.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound against the Na+/K+-ATPase and its anti-proliferative effects on various cancer cell lines have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express this potency.

| Parameter | Value | Cell Line / System | Reference |

| Na,K-ATPase Inhibition (IC50) | 0.62 µM | Purified Na,K-ATPase | [7][8] |

| Anti-proliferative Activity (IC50) | 8.25 nM | Undifferentiated Caco-2 cells | [5] |

| Anti-proliferative Activity (IC50) | 47 nM | A375 human melanoma cells | |

| Anti-proliferative Activity (IC50) | 14.5 nM | MCF7 breast cancer cells | [9] |

| Anti-proliferative Activity (IC50) | 24.62 nM | MDA-MB-231 breast cancer cells | [9] |

| Anti-proliferative Activity (IC50) | 35 nM | Endothelial Cells | [10] |

| Anti-proliferative Activity (IC50) | 183 nM | MDA-MB-231 breast cancer cells | [10] |

Signaling Pathways Modulated by this compound

Inhibition of the Na+/K+-ATPase by this compound initiates a signaling cascade that impacts multiple cellular processes, including proliferation, apoptosis, and autophagy.

Src and EGFR Transactivation

The Na+/K+-ATPase exists in a signaling complex with the non-receptor tyrosine kinase Src. This compound binding to the Na+/K+-ATPase can lead to the activation of Src, which in turn can transactivate the Epidermal Growth Factor Receptor (EGFR). This transactivation occurs independently of EGF binding and triggers downstream pathways such as the MAPK/ERK and PI3K/Akt pathways.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial regulator of cell proliferation and survival. This compound has been shown to activate the p38 MAPK pathway, which can contribute to its pro-apoptotic effects.[11]

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another critical signaling axis that governs cell growth, proliferation, and survival.[12] this compound has been reported to modulate this pathway, often leading to the inhibition of pro-survival signals and the induction of apoptosis.[13][14]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[15][16] This programmed cell death is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[17] Key events include the upregulation of pro-apoptotic proteins like Bax and Bim, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspases, including caspase-3, -8, and -9.[11][15][17] Furthermore, this compound can induce endoplasmic reticulum stress, which also contributes to the apoptotic response.[15]

Caption: this compound's inhibition of Na+/K+-ATPase and downstream signaling.

Experimental Protocols

Na+/K+-ATPase Activity Assay

This protocol is adapted from methods that measure the liberation of inorganic phosphate (Pi) from ATP hydrolysis.

Materials:

-

Purified Na+/K+-ATPase enzyme preparation

-

Assay Buffer: 100 mM NaCl, 10 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl (pH 7.4)

-

ATP solution (10 mM)

-

This compound stock solution (in DMSO)

-

Ouabain solution (1 mM, as a positive control for Na+/K+-ATPase specific inhibition)

-

Malachite green reagent for phosphate detection

-

96-well microplate

-

Incubator at 37°C

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 50 µL of the enzyme preparation to each well.

-

Add 10 µL of the this compound dilutions or controls (DMSO for vehicle control, ouabain for positive control) to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 40 µL of the ATP solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 25 µL of 1.5 M perchloric acid.

-

Add 100 µL of the malachite green reagent to each well and incubate at room temperature for 15 minutes for color development.

-

Measure the absorbance at a wavelength of 620 nm using a microplate reader.

-

The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blot Analysis for Signaling Proteins

This technique is used to detect specific proteins in a cell lysate.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the cell pellets with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using an imaging system.

Measurement of Intracellular Calcium

Fluorescent calcium indicators are used to measure changes in intracellular calcium concentrations.[18][19][20][21][22]

Materials:

-

Cells grown on glass coverslips

-

Fluo-4 AM or Fura-2 AM calcium indicator dye

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound solution

-

Fluorescence microscope or plate reader with fluorescence capabilities

Procedure:

-

Load the cells with Fluo-4 AM (e.g., 5 µM) in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Acquire a baseline fluorescence reading.

-

Add the this compound solution to the cells and continuously record the fluorescence intensity over time.

-

An increase in fluorescence intensity indicates an increase in intracellular calcium concentration.

Caption: A typical experimental workflow for investigating this compound's effects.

Conclusion

This compound's potent and specific inhibition of the Na+/K+-ATPase makes it a compelling molecule for further investigation, particularly in the context of cancer therapy. Its ability to disrupt ion homeostasis and trigger a cascade of signaling events leading to apoptosis highlights its potential as a targeted therapeutic agent. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the intricate mechanisms of this compound's action and to explore its full therapeutic potential. A thorough understanding of its interaction with the Na+/K+-ATPase and the subsequent cellular responses is crucial for the rational design of novel drug development strategies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Cellular Location and Expression of Na+, K+-ATPase α Subunits Affect the Anti-Proliferative Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology [frontiersin.org]

- 4. This compound: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | ATPase | Potassium Channel | Sodium Channel | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Na,K-ATPase by this compound and oleandrigenin, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound, a cardiac glycoside, induces immunogenic cell death via the PERK/elF2α/ATF4/CHOP pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound synergizes with cisplatin in human osteosarcoma cells by enhancing cell apoptosis through activation of the p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. This compound: A bioactive phytochemical and potential cancer killer via multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound induces apoptosis via activating endoplasmic reticulum stress in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Promotes Apoptosis in an Autophagy-Dependent Manner in Gastric Cancer [imrpress.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. researchgate.net [researchgate.net]

- 21. Measurement of intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. berthold.com [berthold.com]

In Vitro Cytotoxicity of Oleandrin on Cancer Cell Lines: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Oleandrin, a potent cardiac glycoside extracted from the leaves of Nerium oleander, has demonstrated significant cytotoxic and anti-proliferative activities against a wide spectrum of cancer cell lines in vitro.[1][2] Its primary mechanism involves the inhibition of the Na+,K+-ATPase pump, a transmembrane ion transporter essential for cellular survival, which leads to a cascade of intracellular events culminating in cell death.[3][4] This technical guide provides an in-depth overview of this compound's in vitro cytotoxicity, summarizing key quantitative data, detailing its molecular mechanisms of action, and providing comprehensive protocols for essential experimental validation.

Quantitative Cytotoxicity Data

This compound exhibits potent cytotoxic effects on various human cancer cell lines, often at nanomolar concentrations. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, which may be linked to the differential expression of Na+,K+-ATPase α subunits.[3][5] A higher ratio of the α3 to α1 isoform has been correlated with increased sensitivity to this compound.[3]

| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Citation(s) |

| MCF-7 | Breast Cancer | 14.5 nM | Not Specified | [6] |

| MDA-MB-231 | Breast Cancer | 24.62 nM - 72 nM | Not Specified | [4][6] |

| RT-R-MDA-MB-231 | Radiotherapy-Resistant Breast Cancer | 183 nM | Not Specified | [4] |

| A549 | Lung Cancer | ~35 nM (Significant apoptosis at 0.02 µg/mL) | 24 hours | [7] |

| Multiple Myeloma | Hematopoietic Cancer | 0.28 - 0.72 µg/mL | Not Specified | [8] |

| Leukemia | Hematopoietic Cancer | 0.39 - 0.63 µg/mL | Not Specified | [8] |

| Various Carcinomas | Pancreatic, Colon, Oral, Ovarian | 1.01 - 5.54 µg/mL | 24-48 hours | [8] |

| Panc-1, MiaPaca, BxPC3 | Pancreatic Cancer | Effective inhibition (specific IC50 not stated) | 72 hours | [5] |

Note: IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and assay methodology.

Molecular Mechanisms of Action

This compound's anti-cancer activity is multifaceted, engaging several interconnected cellular pathways to induce cell death.

Inhibition of Na+,K+-ATPase

The principal molecular target of this compound is the Na+,K+-ATPase ion pump.[3] Inhibition of this pump disrupts the cellular sodium gradient, leading to an increase in intracellular sodium, which in turn inhibits the Na+/Ca2+ exchanger.[9] This results in an influx and accumulation of intracellular calcium ions (Ca2+), a key event that triggers downstream apoptotic signaling.[9]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][2][7] It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10]

-

Intrinsic Pathway : this compound treatment leads to the generation of reactive oxygen species (ROS), causing mitochondrial membrane disruption.[9][11][12] This is associated with a shift in the ratio of Bcl-2 family proteins, specifically the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[10][12] This change promotes the release of cytochrome c from the mitochondria, activating a caspase cascade involving caspase-9 and the executioner caspase-3.[10][12]

-

Extrinsic Pathway : The mechanism also involves the induction of apoptosis through the Fas gene expression and activation of caspase-8.[9][10][11]

Modulation of Signaling Pathways

This compound's cytotoxic effects are regulated by its influence on critical cell signaling pathways.[1] It has been shown to inhibit the activity of pro-survival transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[11][13] Furthermore, it impacts key signaling cascades including PI3K/Akt/NF-κB, ERK, and p38 MAPK, often inhibiting survival signals and promoting stress-activated death signals.[1][10] In breast cancer cells, this compound has also been found to suppress the STAT-3 signaling pathway, which is linked to invasion.[4]

Cell Cycle Arrest and Autophagy

Depending on the cancer cell type, this compound can induce cell cycle arrest at different phases. For instance, it causes a G2/M arrest in human pancreatic cancer cells (PANC-1) and a G0/G1 arrest in gastric cancer cells.[11][14] In some contexts, this compound can also trigger autophagy, a cellular self-degradation process, which may either promote or inhibit cell death.[9][11][14] In gastric cancer, this compound-induced apoptosis is dependent on the activation of autophagy.[14]

DNA Damage Response

Recent studies have shown that this compound can induce a rapid DNA damage response, marked by the formation of γH2AX foci.[7] It also suppresses the expression of Rad51, a critical protein in the homologous recombination pathway for DNA repair, suggesting it may act as a novel inhibitor of this repair mechanism, thereby sensitizing cancer cells to DNA damage.[7]

Mandatory Visualizations

Caption: this compound-induced apoptotic signaling pathways.

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Experimental Protocols

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[15][16] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17]

-

Cell Seeding : Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control).

-

Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition : Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[17]

-

Formazan Formation : Incubate the plate for 4 hours in a humidified atmosphere at 37°C, allowing viable cells to convert MTT to formazan crystals.[17]

-

Solubilization : Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the purple formazan crystals.[15][18] Allow the plate to stand overnight in the incubator or mix thoroughly on a plate shaker for 15-20 minutes.[17]

-

Absorbance Measurement : Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[15][17] A reference wavelength of >650 nm can be used to subtract background noise.

-

Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Protocol: Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[20] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[19]

-

Cell Preparation : Seed cells in 6-well plates and treat with this compound for the desired time.

-

Cell Harvesting : Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.

-

Washing : Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[19][21]

-

Resuspension : Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]

-

Staining : Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution (e.g., 1 mg/mL stock).[19]

-

Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20][22]

-

Dilution : After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and mix gently. Keep samples on ice and protected from light.[20]

-

Flow Cytometry Analysis : Analyze the cells as soon as possible using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[19][21]

Protocol: Protein Expression Analysis (Western Blotting for Bcl-2 and Bax)

Western blotting is used to detect and quantify the expression levels of specific proteins, such as the apoptosis-related proteins Bcl-2 and Bax.[23]

-

Protein Extraction : After treating cells with this compound, wash them with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[24]

-

Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Sample Preparation : Mix a standardized amount of protein (e.g., 20-50 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[24]

-

Gel Electrophoresis : Load the samples onto an SDS-polyacrylamide gel (e.g., 12% or 4-20% gradient gel) and separate the proteins by electrophoresis.[24][25]

-

Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[24][26]

-

Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[24]

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for Bax and Bcl-2 (and a loading control like β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[24][27]

-

Washing : Wash the membrane three times for 10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibodies.[24]

-

Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.[26]

-

Washing : Repeat the washing step to remove unbound secondary antibodies.

-

Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[26]

-

Analysis : Perform densitometric analysis of the bands using imaging software to quantify the relative expression levels of Bcl-2 and Bax, normalized to the loading control.[23][26]

Conclusion

This compound demonstrates potent and selective cytotoxicity against a variety of cancer cell lines in vitro.[2][11] Its efficacy stems from a multi-pronged mechanism of action initiated by the inhibition of the Na+,K+-ATPase pump, which triggers apoptosis, modulates key oncogenic signaling pathways, and induces DNA damage.[1][7][9] The comprehensive data and detailed protocols presented in this guide serve as a valuable resource for researchers investigating the anti-cancer properties of this compound and other cardiac glycosides. Further studies are warranted to optimize its therapeutic potential and translate these promising in vitro findings into clinical applications.[1]

References

- 1. journals.blrcl.org [journals.blrcl.org]

- 2. saludintegral.hn [saludintegral.hn]

- 3. This compound-mediated inhibition of human tumor cell proliferation: importance of Na,K-ATPase alpha subunits as drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and Its Derivative Odoroside A, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound, a cardiac glycoside, induces immunogenic cell death via the PERK/elF2α/ATF4/CHOP pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induces DNA damage responses in cancer cells by suppressing the expression of Rad51 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Modes of Action of an Aqueous Nerium oleander Extract in Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound synergizes with cisplatin in human osteosarcoma cells by enhancing cell apoptosis through activation of the p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phcogrev.com [phcogrev.com]

- 12. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 13. [PDF] this compound: A cardiac glycosides with potent cytotoxicity | Semantic Scholar [semanticscholar.org]

- 14. This compound Promotes Apoptosis in an Autophagy-Dependent Manner in Gastric Cancer [imrpress.com]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 18. protocols.io [protocols.io]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. kumc.edu [kumc.edu]

- 21. scispace.com [scispace.com]

- 22. bosterbio.com [bosterbio.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 27. edspace.american.edu [edspace.american.edu]

Oleandrin's Disruption of Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleandrin, a cardiac glycoside extracted from the Nerium oleander plant, has demonstrated significant anti-cancer properties by modulating a complex network of cellular signaling pathways. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects, with a focus on key signaling cascades that regulate cell proliferation, survival, apoptosis, and autophagy. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear and comprehensive understanding of this compound's mode of action.

Core Signaling Pathways Modulated by this compound

This compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of downstream effects on various signaling pathways crucial for cancer cell survival and proliferation.[1][2] The disruption of this ion pump triggers alterations in intracellular ion concentrations, leading to the modulation of several key signaling networks, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways.[3][4][5] Furthermore, this compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways, stimulate autophagy, and trigger endoplasmic reticulum (ER) stress.[6][7][8][9]

Inhibition of Na+/K+-ATPase and Downstream Effects

The binding of this compound to the α-subunit of the Na+/K+-ATPase pump is a critical initiating event.[1][10] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels.[5][8] This calcium influx can trigger various downstream signaling events, including the activation of apoptotic pathways. The sensitivity of cancer cells to this compound has been correlated with the expression levels of different Na+/K+-ATPase α isoforms, with higher expression of the α3 subunit showing increased sensitivity.[1][10]

Figure 1: this compound's inhibition of Na+/K+-ATPase and subsequent ion imbalance.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. This compound has been shown to suppress this pathway by inhibiting the phosphorylation of Akt and downstream effectors like mTOR, S6 kinase, and 4EBP1.[9][11][12] This inhibition contributes to the anti-proliferative effects of this compound in various cancer cells, including pancreatic and breast cancer.[12][13]

Figure 2: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is involved in cell proliferation and differentiation. The effect of this compound on the ERK pathway appears to be cell-type specific. In some cancer cells, such as human pancreatic cancer cells, this compound treatment leads to an up-regulation of phosphorylated ERK (pERK), which is associated with the induction of autophagy.[9]

Figure 3: Modulation of the MAPK/ERK pathway by this compound leading to autophagy.

NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. This compound has been shown to suppress the activation of NF-κB.[11] This is achieved by inhibiting the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB.[11] The inhibition of NF-κB signaling contributes to the pro-apoptotic and anti-inflammatory effects of this compound.

Induction of Apoptosis

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][8] It upregulates pro-apoptotic proteins like Bax and Bak, while downregulating the anti-apoptotic protein Bcl-2.[6][7] This leads to the release of cytochrome c from the mitochondria and the activation of caspases, such as caspase-3 and caspase-9, ultimately resulting in programmed cell death.[6][8] In some cancer types, this compound also upregulates Fas and FasL, key components of the extrinsic apoptotic pathway.[8]

Modulation of Autophagy

Autophagy is a cellular process of self-digestion that can either promote cell survival or cell death. This compound has been shown to induce autophagy in several cancer cell lines, including gastric and pancreatic cancer.[6][9] In gastric cancer, this compound-induced autophagy is a prerequisite for apoptosis.[6] The process is characterized by the formation of autophagosomes and is often associated with the upregulation of pERK.[9]

Endoplasmic Reticulum (ER) Stress

This compound can induce ER stress, which in turn triggers the unfolded protein response (UPR).[7] This is characterized by the upregulation of ER stress-associated proteins such as eIF2α, ATF4, and CHOP.[7] The activation of the PERK/eIF2α/ATF4/CHOP pathway has been linked to this compound-induced immunogenic cell death (ICD) in breast cancer.[13]

Quantitative Data on this compound's Effects